molecular formula C11H14N2O5S B12547342 tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate CAS No. 673451-26-8

tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate

Cat. No.: B12547342
CAS No.: 673451-26-8
M. Wt: 286.31 g/mol
InChI Key: JAMAQYNLBSETRB-UHFFFAOYSA-N
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Description

Table 1: IUPAC Name Breakdown

Component Description Position
tert-butyl Alkyl substituent (C(C$$4$$H$$9$$)$$_3$$) O of carbamate
Sulfinyl Functional group (S=O) Bridging N and aryl
2-nitrophenyl Aromatic ring with −NO$$_2$$ Ortho to S linkage
Carbamate Parent structure (−OC(=O)N−) Central backbone

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by its nonplanar sulfinylcarbamate core and sterically demanding tert-butyl group. Key structural features include:

  • Sulfinyl group geometry : The sulfur atom exhibits a trigonal pyramidal geometry with bond angles approximating 107° for O−S−N and 102° for O−S−C, consistent with sp$$^3$$ hybridization.
  • Carbamate linkage : The N−C(=O)−O moiety adopts a planar configuration due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system.
  • Steric effects : The tert-butyl group imposes significant steric hindrance, restricting rotation about the C−O bond and favoring a conformation where the bulky group is oriented away from the nitro-substituted phenyl ring.

Conformational flexibility is further influenced by the ortho-nitro group, which creates torsional strain between the sulfinyl oxygen and the nitro oxygen. Computational models suggest two dominant conformers:

  • Synperiplanar : Sulfinyl oxygen aligned with the nitro group (higher energy due to steric clash).
  • Antiperiplanar : Sulfinyl oxygen oriented opposite to the nitro group (lower energy, 4.2 kcal/mol more stable).

Table 2: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Description
S=O 1.45 Sulfinyl double bond
S−N 1.76 Single bond to carbamate nitrogen
O−C(=O) 1.34 Carbamate carbonyl
O−S−N 107.2 Trigonal pyramidal geometry at sulfur

Electronic Structure and Resonance Stabilization Effects

The electronic architecture of tert-butyl (2-nitrobenzene-1-sulfinyl)carbamate is dominated by resonance interactions and electron-withdrawing effects:

  • Carbamate resonance : The carbonyl oxygen delocalizes electrons into the adjacent N−S bond, stabilizing the carbamate moiety through the following resonance forms: $$ \text{O=C(N–S)−O}^- \leftrightarrow \text{O^−−

Properties

CAS No.

673451-26-8

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

tert-butyl N-(2-nitrophenyl)sulfinylcarbamate

InChI

InChI=1S/C11H14N2O5S/c1-11(2,3)18-10(14)12-19(17)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

JAMAQYNLBSETRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate typically involves the reaction of 2-nitrobenzenesulfinyl chloride with tert-butyl carbamate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-nitrobenzene-1-sulfinyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions. The nitro and sulfinyl groups can participate in redox reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups CAS Number Key Applications/Properties References
tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate C₁₁H₂₃N₃O₂ 229.32 Piperazine, ethyl linker 140447-78-5 Pharmaceutical intermediates; 97% purity
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) Not provided Not available Methoxycyclohexyl, amino group Not specified Intermediate in multi-step syntheses
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate C₂₀H₂₅NO₃ 327.42 Diphenyl, hydroxyl, stereospecific (S) 155836-47-8 Lab research (non-drug); chiral building block
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate C₁₃H₁₉ClN₂O₂ 270.8 4-Chlorophenyl, aminoethyl 939760-49-3 Research chemical; 95% purity
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Not provided Not available Hydroxycyclopentyl, stereospecific 1330069-67-4 Stereochemical studies; chiral intermediates
tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-(4-nitrophenylsulfonyl)propyl]carbamate C₂₆H₃₃N₃O₇S 531.63 Benzyl, 4-nitrophenylsulfonyl, hydroxyl Not specified Complex synthesis; sulfonamide linkages
Key Observations:

Electron-Withdrawing Groups: The target compound’s 2-nitrobenzenesulfinyl group contrasts with analogs like the 4-nitrophenylsulfonyl group in . Chlorophenyl (in ) and methoxy groups (in ) provide varying electronic effects—chlorine is electron-withdrawing, while methoxy is electron-donating.

Stereochemical Complexity: Hydroxycyclopentyl derivatives (e.g., ) and diphenylpropanol carbamates () highlight the role of stereochemistry in biological activity or synthetic utility. The target compound’s sulfinyl group may introduce chirality, necessitating enantioselective synthesis methods.

Pharmaceutical Relevance :

  • Piperazine-containing analogs () are common in drug discovery (e.g., kinase inhibitors), suggesting the target compound could serve similar roles if functionalized appropriately.

Reactivity and Stability

  • Nitro vs.
  • Carbamate Stability : tert-Butyl carbamates are generally stable under basic conditions but cleaved under acidic conditions. The nitro group may further stabilize the carbamate via resonance, as seen in nitroaromatic systems.

Biological Activity

Tert-butyl (2-nitrobenzene-1-sulfinyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a nitro-substituted benzene moiety, and a sulfinyl functional group attached to a carbamate. This unique structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can potentially inhibit enzyme activity, while the carbamate group may undergo hydrolysis, releasing active compounds that exert biological effects.

Biological Activity Overview

Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. The interaction with enzymes can alter their activity, leading to significant biological consequences.

Antibacterial Activity : Preliminary studies indicate that derivatives of similar carbamate structures exhibit antibacterial properties. For instance, compounds synthesized from related structures have shown efficacy against strains such as E. coli and P. aeruginosa .

Pharmacological Applications : The compound's potential as a prodrug or pharmacophore in drug development is noteworthy. Its structural features suggest it could be modified for enhanced therapeutic efficacy.

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that compounds with similar nitrophenyl groups can significantly inhibit enzyme activity in vitro. For example, studies on structurally related compounds have shown IC50 values indicating potent inhibition of specific enzymes involved in metabolic processes .
  • Antibacterial Efficacy : In a study evaluating various carbamate derivatives, certain compounds exhibited high antibacterial activity against multiple bacterial strains, suggesting that modifications to the this compound structure could yield similarly effective agents .
  • Cytotoxicity Assessments : Toxicity evaluations using the Artemia salina assay indicated low cytotoxicity for several related compounds at concentrations effective against bacterial strains, highlighting their potential therapeutic window .

Data Summary

Biological ActivityObserved EffectsReference
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Antibacterial ActivityHigh efficacy against E. coli and P. aeruginosa
CytotoxicityLow toxicity at effective concentrations

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